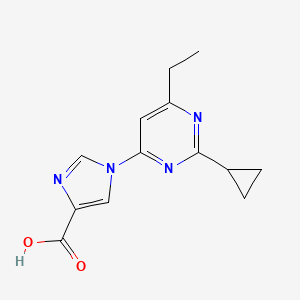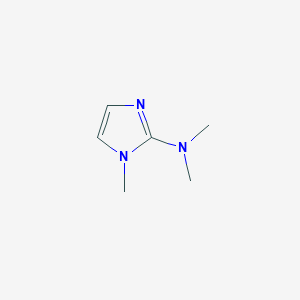
1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, with a carbothioamide functional group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and carbothioamide groups. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethyl iodide (CF3I) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the choice of catalysts and solvents plays a crucial role in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Applications De Recherche Scientifique
1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The carbothioamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide
- 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-(Trifluoromethyl)-1H-pyrazole-4-thiol
Uniqueness
1-(Trifluoromethyl)-1H-pyrazole-4-carbothioamide is unique due to the presence of both the trifluoromethyl and carbothioamide groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbothioamide group provides additional sites for interaction with molecular targets .
Propriétés
Formule moléculaire |
C5H4F3N3S |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
1-(trifluoromethyl)pyrazole-4-carbothioamide |
InChI |
InChI=1S/C5H4F3N3S/c6-5(7,8)11-2-3(1-10-11)4(9)12/h1-2H,(H2,9,12) |
Clé InChI |
ZDPJEDGNVJGQOY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1C(F)(F)F)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


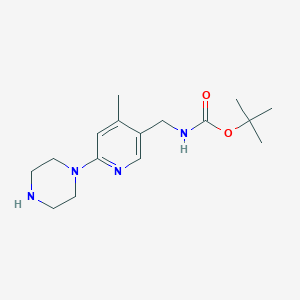
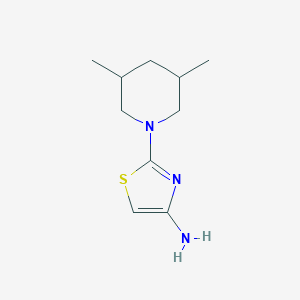

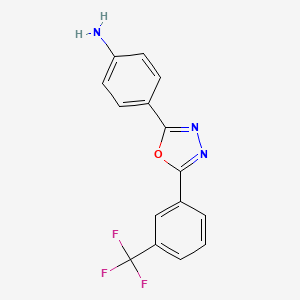

![5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794731.png)
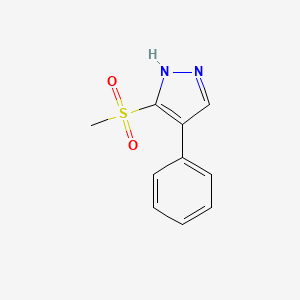
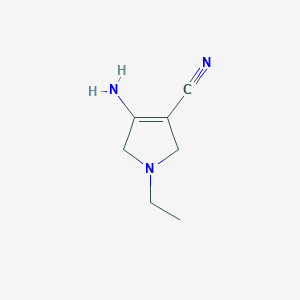

![3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11794759.png)
![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11794762.png)
